3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine
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Overview
Description
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with hydrazides, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 2-(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
- 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one
Uniqueness
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to its specific combination of the piperidine, oxadiazole, and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16Cl2N4O |
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Molecular Weight |
303.18 g/mol |
IUPAC Name |
2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole;dihydrochloride |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9;;/h1-2,5,8-9,13H,3-4,6-7H2;2*1H |
InChI Key |
XGWKXKBNSAUDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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